4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-4-2-6-16(12-14)22-19(24)23-10-7-17(8-11-23)25-18-15(13-20)5-3-9-21-18/h2-6,9,12,17H,7-8,10-11H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJIUVFXTNSJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The synthesis begins with functionalization of the piperidine ring. Patent WO1996036636A1 describes a general method for 4-aryl-piperidine derivatives using chloroethylchloroformate to form intermediate carbamates, followed by decomposition in methanol. For this compound:
- Piperidine Activation : 4-Hydroxypiperidine is treated with chloroethylchloroformate in toluene at 20–30°C to form the corresponding carbamate.
- Etherification : The hydroxyl group is replaced with 3-cyanopyridin-2-yloxy via nucleophilic aromatic substitution (SNAr) using 2-chloro-3-cyanopyridine in the presence of potassium carbonate.
- Carboxamide Formation : The activated piperidine intermediate reacts with m-toluidine using 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) to yield the final carboxamide.
Key Reaction Conditions :
Alternative Urea-Forming Strategies
For sterically hindered analogues, triphosgene has been employed to generate isocyanates in situ. However, this method faces challenges with symmetric urea byproducts. A modified approach involves:
- Isocyanate Generation : Treat 4-((3-cyanopyridin-2-yl)oxy)piperidine with triphosgene in DCM at −10°C.
- Coupling with m-Toluidine : Add m-toluidine dropwise to the isocyanate intermediate, followed by triethylamine to scavenge HCl.
- Purification : Extract with 0.5 M hydrochloric acid and toluene, followed by evaporation and crystallization.
Optimization Notes :
- Excess triphosgene (1.5 equiv.) improves isocyanate yield.
- Temperature control (−10°C to 25°C) minimizes decomposition.
Reaction Optimization and Challenges
Steric Hindrance Mitigation
The m-tolyl group introduces steric constraints during carboxamide formation. Strategies include:
Byproduct Analysis
Common impurities include:
- Symmetric Ureas : Formed via amine-isocyanate side reactions, mitigated by using CDI instead of triphosgene.
- Decyanated Byproducts : Arise from hydrolysis of the cyano group under acidic conditions, avoided by maintaining pH > 7 during extractions.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 12.4 min; purity >98%.
Industrial-Scale Considerations
Solvent Recovery
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the m-tolyl group.
Reduction: Reduction reactions may target the cyanopyridinyl group or the carboxamide functionality.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenating agents, organometallic reagents, and various catalysts (e.g., palladium, copper) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 52 ()
- Structure: 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-[4-(dimethylamino)phenyl]piperidine-1-carboxamide.
- Key Features: A brominated benzodiazolyl substituent introduces significant steric bulk and electron-withdrawing effects. The 4-dimethylaminophenyl group enhances electron-donating properties.
- Molecular Weight : 471.09 g/mol (vs. 335.38 g/mol for the target compound).
- Activity : Potent and selective inhibitor of 8-oxo-guanine DNA glycosylase (OGG1), highlighting the role of bulky substituents in enzyme inhibition .
TAAR1 Agonists ()
- Examples: Compound 5: 4-(2-Aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide hydrochloride. Compound 6: 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride.
- Key Features: Aminoethyl side chains and aryl substituents (e.g., 2-methyl, 4-fluoro) modulate receptor binding. High synthetic yields (90–120%) suggest structural flexibility for optimization .
- Comparison: The target compound lacks the aminoethyl group but shares the piperidine-1-carboxamide core. Its m-tolyl group may offer steric and electronic similarities to the 2-methylphenyl group in Compound 3.
MK0974 ()
- Structure : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide.
- Key Features :
- Difluorophenyl and trifluoroethyl groups enhance metabolic stability and receptor affinity.
- Acts as a calcitonin gene-related peptide (CGRP) receptor antagonist.
Zavegepant ()
- Structure: N-{(2R)-3-(7-Methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl}-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide.
- Key Features: Complex indazolyl and quinolinyl substituents enable high CGRP receptor selectivity. Approved for migraine treatment.
- Comparison : The target compound’s simpler structure may limit receptor specificity but improve synthetic accessibility .
Substituent Effects on Pharmacological Properties
Biological Activity
4-((3-Cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring, a cyanopyridine moiety, and a carboxamide functional group, positions it as a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.4 g/mol
- CAS Number : 1797186-36-7
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Piperidine Ring | Central structure |
| Cyanopyridine Moiety | Contributes to biological activity |
| Carboxamide Group | Enhances solubility and reactivity |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. These interactions modulate various biochemical pathways, leading to diverse biological effects.
Target Interactions
- Dopamine Receptors : The compound has shown affinity for dopamine receptors, particularly the D(4) subtype, which is implicated in neuropsychiatric disorders.
- Serotonin Receptors : It may also interact with serotonin receptors, influencing mood and behavior.
Biological Activity Data
Research has demonstrated several biological activities associated with this compound:
Case Studies and Research Findings
- Pharmacological Evaluation :
- Synthesis and Characterization :
- In Vivo Studies :
Q & A
Basic: What are the key synthetic steps and reaction optimizations for preparing 4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide?
Answer:
The synthesis involves multi-step reactions, typically including:
- Coupling Reactions : Formation of the piperidine-carboxamide backbone via nucleophilic substitution or condensation, using reagents like isocyanates or carbodiimides.
- Functional Group Introduction : The 3-cyanopyridinyloxy moiety is introduced via SNAr (nucleophilic aromatic substitution) under controlled pH and temperature (e.g., 80°C in dioxane) .
- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography (MeOH/DCM gradients) ensures purity (>98%) .
Optimization : Reaction conditions (solvent polarity, temperature) are adjusted to minimize byproducts. For example, using anhydrous solvents and inert atmospheres improves yields .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the piperidine, cyanopyridine, and m-tolyl groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 391.9) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives, aiding in stereochemical assignments .
Advanced: How can structure-activity relationships (SAR) guide optimization of bioactivity?
Answer:
- Functional Group Modifications : Replace the m-tolyl group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance binding to targets like kinases or GPCRs. Evidence from similar compounds shows improved IC₅₀ values with halogenated aryl groups .
- Piperidine Ring Substitutions : Introducing methyl or sulfonyl groups at the 4-position of piperidine can modulate lipophilicity and bioavailability .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR or CGRP receptors, guiding rational design .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., BIBN4096BS for CGRP antagonism) to minimize variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays. Rapid clearance (e.g., t₁/₂ < 2 hours) may explain discrepancies in in vivo efficacy .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) and functional assays (e.g., cAMP inhibition for GPCRs) .
Basic: What functional groups dominate its chemical reactivity?
Answer:
- Cyanopyridine : Electrophilic at the cyano group, enabling nucleophilic additions (e.g., with amines or thiols) .
- Piperidine Carboxamide : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (pH 1–9, 37°C) are recommended for formulation .
- Ether Linkage : The pyridinyloxy group undergoes oxidative degradation; antioxidants (e.g., BHT) are added during storage .
Advanced: What computational strategies predict binding affinity and off-target effects?
Answer:
- Molecular Dynamics (MD) Simulations : Assess binding stability to targets like EGFR (e.g., 100-ns simulations in GROMACS) .
- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with Asp831 in EGFR) .
- Off-Target Screening : Use databases like ChEMBL and machine learning models (e.g., DeepChem) to predict interactions with ion channels or transporters .
Basic: How to assess purity and stability under experimental conditions?
Answer:
- HPLC Purity : Use a C18 column with UV detection (λ = 254 nm). Acceptable purity is ≥95% .
- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation via LC-MS .
- Solution Stability : Test in buffers (pH 3–8) and biological matrices (e.g., plasma) at 37°C .
Advanced: How to design a study identifying off-target effects in vivo?
Answer:
- Receptor Panels : Screen against 50+ GPCRs, kinases, and ion channels using radioligand binding assays .
- Transcriptomics : RNA-seq of treated vs. untreated cells identifies dysregulated pathways (e.g., MAPK/ERK) .
- In Vivo Pharmacokinetics : Administer IV/PO doses in rodent models; measure plasma/tissue concentrations via LC-MS/MS. Correlate exposure with adverse effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
